molecular formula C21H16ClN3O2S2 B2936165 N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-84-4

N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2936165
CAS No.: 1291862-84-4
M. Wt: 441.95
InChI Key: PUANHMWDSWLIIA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide moiety. The core thienopyrimidine scaffold is fused with a thiophene ring, providing structural rigidity, while the 4-chlorophenyl and 2-methylphenyl substituents contribute to its electronic and steric properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-13-4-2-3-5-17(13)25-20(27)19-16(10-11-28-19)24-21(25)29-12-18(26)23-15-8-6-14(22)7-9-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUANHMWDSWLIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H22ClN5O2SC_{25}H_{22}ClN_5O_2S, with a molecular weight of approximately 492.0 g/mol. The structural features include:

  • Chlorophenyl group : Known for enhancing lipophilicity and biological activity.
  • Thieno[3,2-d]pyrimidine moiety : Often associated with pharmacological properties.
  • Sulfanyl linkage : May play a role in the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds containing similar structural motifs. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have demonstrated significant inhibitory effects against glioblastoma cell lines. Specifically, compound 4j from this series showed low micromolar activity against the AKT2 kinase, which is crucial in glioma malignancy and patient survival rates .

CompoundActivityTargetEC50 (µM)
4jAnti-gliomaAKT2/PKBβ12 - 14

The inhibition of AKT signaling pathways by these compounds suggests a potential mechanism for their anticancer effects, especially in targeting glioma stem cells while exhibiting low toxicity towards non-cancerous cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Kinase Inhibition : Similar compounds have shown specificity towards critical kinases involved in cancer progression.
  • Induction of Apoptosis : Compounds in this class may promote programmed cell death in cancerous cells.
  • Inhibition of Cell Proliferation : By disrupting key signaling pathways, these compounds can reduce tumor growth.

Case Studies

A notable case study involved the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. These studies indicated that modifications in the chemical structure could lead to enhanced biological activities, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., Cl) : Enhance stability and polar interactions, as seen in the target compound and analogs .
  • Electron-donating groups (e.g., OCH₃, CH₃) : Increase solubility but may reduce metabolic stability .

Spectroscopic and Analytical Data

IR and NMR Trends :

  • C=O Stretching : All analogs show C=O peaks near 1660–1664 cm⁻¹, confirming acetamide functionality .
  • C≡N Stretching : Present in compounds (2212–2214 cm⁻¹) but absent in the target compound, indicating structural divergence .
  • ¹H-NMR : Aromatic protons resonate between δ 7.0–7.9 ppm, with exchangeable NH signals near δ 10–12 ppm, consistent with sulfonamide/acetamide NH groups .

Elemental Analysis :

  • and compounds show <1% deviation in C, H, N, and S values, confirming purity .

Crystallographic Comparison

Crystal structures of related compounds () reveal:

Compound Space Group Unit Cell Parameters (Å, °) R-Factor
N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide P21/c a=18.220, b=8.118, c=19.628, β=108.76 R=0.050
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Not reported

Monoclinic systems (e.g., P21/c) dominate, with hydrogen bonding stabilizing the lattice . SHELX software () is widely used for refinement, ensuring high accuracy in structural determination .

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